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Compound of Interest

Compound Name: Indeloxazine Hydrochloride

Cat. No.: B1671869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the original synthesis of Indeloxazine
Hydrochloride, a cerebral activator. The methodologies and data presented are derived from

the seminal work of T. Kojima and colleagues, as published in the Chemical & Pharmaceutical

Bulletin in 1985. This document is intended to serve as a comprehensive technical resource for

researchers and professionals in the field of drug development and organic synthesis.

Core Synthesis Strategy
The foundational synthesis of Indeloxazine Hydrochloride proceeds through a multi-step

pathway, commencing with the preparation of key intermediates, followed by their

condensation, subsequent reduction, and final conversion to the hydrochloride salt. The key

steps involve the formation of a morpholine derivative and an indanone precursor, their

coupling via a Williamson ether synthesis, and subsequent structural modifications to yield the

target molecule.

Experimental Protocols
The following protocols are adapted from the original publication and provide a detailed

methodology for the synthesis of Indeloxazine Hydrochloride.

Step 1: Synthesis of 4-Hydroxy-1-indanone
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A detailed experimental protocol for this starting material is not provided in the primary

reference, as it was likely a commercially available or previously synthesized compound.

Standard methods for the synthesis of 4-hydroxy-1-indanone typically involve the cyclization of

a corresponding propionic acid derivative.

Step 2: Synthesis of 2-(p-Toluenesulfonyloxymethyl)-4-
tritylmorpholine
To a solution of 2-(hydroxymethyl)-4-tritylmorpholine (1 equivalent) in pyridine, p-

toluenesulfonyl chloride (1.1 equivalents) is added portionwise at 0°C. The reaction mixture is

stirred at room temperature for 12 hours. After completion, the mixture is poured into ice water

and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-

(p-toluenesulfonyloxymethyl)-4-tritylmorpholine.

Step 3: Synthesis of 2-(1-Oxoindan-4-yloxymethyl)-4-
tritylmorpholine
A mixture of 4-hydroxy-1-indanone (1 equivalent), 2-(p-toluenesulfonyloxymethyl)-4-

tritylmorpholine (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents) in dry

dimethylformamide (DMF) is heated at 80°C for 5 hours. The reaction mixture is then cooled to

room temperature and poured into water. The resulting precipitate is collected by filtration,

washed with water, and recrystallized from ethanol to give 2-(1-oxoindan-4-yloxymethyl)-4-

tritylmorpholine.

Step 4: Synthesis of 2-(1-Hydroxyindan-4-
yloxymethyl)-4-tritylmorpholine
To a suspension of lithium aluminum hydride (1.5 equivalents) in dry tetrahydrofuran (THF), a

solution of 2-(1-oxoindan-4-yloxymethyl)-4-tritylmorpholine (1 equivalent) in dry THF is added

dropwise at 0°C. The mixture is then stirred at room temperature for 3 hours. The reaction is

quenched by the successive addition of water and 15% aqueous sodium hydroxide. The

inorganic salts are removed by filtration, and the filtrate is concentrated under reduced

pressure to yield 2-(1-hydroxyindan-4-yloxymethyl)-4-tritylmorpholine.
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Step 5: Synthesis of (±)-2-[(Inden-7-
yloxy)methyl]morpholine Hydrochloride (Indeloxazine
Hydrochloride)
A solution of 2-(1-hydroxyindan-4-yloxymethyl)-4-tritylmorpholine (1 equivalent) in ethanol is

saturated with hydrogen chloride gas at 0°C. The reaction mixture is then refluxed for 2 hours.

After cooling, the solvent is removed under reduced pressure, and the residue is triturated with

ether. The resulting solid is collected by filtration and recrystallized from ethanol-ether to afford

(±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride.

Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of

Indeloxazine Hydrochloride, as reported in the original literature.
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Step Product
Starting
Material

Reagents Solvent Yield (%)
Melting
Point (°C)

2

2-(p-

Toluenesulf

onyloxymet

hyl)-4-

tritylmorph

oline

2-

(Hydroxym

ethyl)-4-

tritylmorph

oline

p-

Toluenesulf

onyl

chloride,

Pyridine

Pyridine 92 158-160

3

2-(1-

Oxoindan-

4-

yloxymethy

l)-4-

tritylmorph

oline

4-Hydroxy-

1-

indanone,

2-(p-

Toluenesulf

onyloxymet

hyl)-4-

tritylmorph

oline

K₂CO₃ DMF 85 145-147

4

2-(1-

Hydroxyind

an-4-

yloxymethy

l)-4-

tritylmorph

oline

2-(1-

Oxoindan-

4-

yloxymethy

l)-4-

tritylmorph

oline

LiAlH₄ THF 95 178-180

5

(±)-2-

[(Inden-7-

yloxy)meth

yl]morpholi

ne

Hydrochlori

de

2-(1-

Hydroxyind

an-4-

yloxymethy

l)-4-

tritylmorph

oline

HCl (gas) Ethanol 78 165-167

Synthesis Pathway Diagram
The following diagram illustrates the synthetic pathway for Indeloxazine Hydrochloride.
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Caption: Synthetic pathway of Indeloxazine Hydrochloride.

To cite this document: BenchChem. [The Original Synthesis of Indeloxazine Hydrochloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671869#indeloxazine-hydrochloride-original-
synthesis-papers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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